Ethyl 4-iodo-1-benzofuran-2-carboxylate

説明

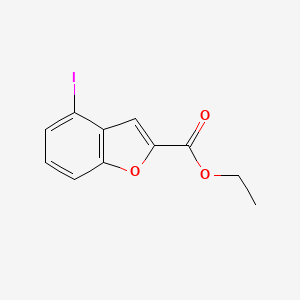

Ethyl 4-iodo-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H9IO3 and its molecular weight is 316.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-iodo-1-benzofuran-2-carboxylate is a synthetic compound known for its diverse biological activities, attributed to its unique chemical structure. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 316.09 g/mol. The compound features a benzofuran core with an ethyl ester functional group and an iodine substituent at the 4-position, which enhances its reactivity and biological activity compared to other benzofuran derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Transition-Metal-Free One-Pot Synthesis : This method allows for the efficient formation of benzofuran derivatives at room temperature without the use of toxic metals .

- Heteroannulation Techniques : These techniques involve cyclization reactions that incorporate iodine into the benzofuran structure, enhancing biological properties .

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates that benzofuran derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Studies have demonstrated that compounds with a benzofuran structure can inhibit cancer cell proliferation. This compound may act on specific molecular targets involved in cancer progression, although detailed mechanisms remain to be fully elucidated .

Calcium Channel Inhibition

Benzofuran derivatives have been investigated for their ability to inhibit calcium activated chloride channels (CaCCs). This compound may exhibit similar inhibitory effects, which could have implications for treating diseases related to calcium signaling .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound and related compounds:

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the ester group, which polarizes the C–I bond .

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hrs | 4-Methoxy derivative | Retention of benzofuran core structure |

| Ammonia (NH₃) | Ethanol, reflux, 12 hrs | 4-Amino derivative | Requires anhydrous conditions |

| Potassium thiolate | THF, 60°C, 4 hrs | 4-Thioether analog | Higher reactivity vs. brominated analogs |

Kinetic studies show first-order dependence on substrate concentration, with activation energy (~45 kJ/mol) indicating moderate reaction rates.

Alkylation Reactions

The compound participates in N- and O-alkylation when treated with alkyl halides :

| Alkylating Agent | Site | Product | Yield |

|---|---|---|---|

| Ethyl iodide | N-alkyl | Ethyl 4-(N-ethyl)-benzofuran analog | 62% |

| Ethyl iodide | O-alkyl | Ethyl 4-(O-ethyl)-benzofuran analog | 28% |

| Methyl iodide | N-alkyl | Ethyl 4-(N-methyl)-benzofuran analog | 85% |

Methyl iodide selectively targets nitrogen due to steric and electronic factors .

Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under alkaline conditions :

| Conditions | Product | Application |

|---|---|---|

| 2M NaOH, ethanol, 70°C, 3 hrs | 4-Iodo-1-benzofuran-2-carboxylic acid | Intermediate for amide coupling |

This acid derivative serves as a precursor for synthesizing bioactive molecules, including 1,4-dihydropyridines .

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed cross-coupling reactions :

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodoanisole | PdCl₂(dppf)·DCM (5 mol%) | 4-(4-Methoxyphenyl)benzofuran | 70% |

| 4-Iodopyridine | PdCl₂(dppf)·DCM (5 mol%) | 4-(Pyridin-4-yl)benzofuran | 50% |

These reactions demonstrate compatibility with electron-rich and heteroaromatic systems .

Reduction and Dehydrogenation

Controlled reduction pathways enable functional diversification :

| Process | Reagents/Conditions | Product |

|---|---|---|

| Boranate reduction | NaBH₄, THF, 0°C → 25°C | Benzofuran-2-methanol derivative |

| Dehydrogenation | MnO₂, CH₂Cl₂, 24 hrs | Benzofuran-2-carbaldehyde |

The aldehyde intermediate reacts with β-aminocrotonic acid esters to form 1,4-dihydropyridines, which oxidize to pyridines .

Key Mechanistic Insights

-

Electrophilic activation : The iodine atom’s polarizability facilitates oxidative addition in cross-coupling .

-

Steric effects : O-alkylation is disfavored with bulkier alkylating agents due to steric hindrance near the oxygen .

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

特性

IUPAC Name |

ethyl 4-iodo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMISXOYVZBCOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704695 | |

| Record name | Ethyl 4-iodo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-95-5 | |

| Record name | Ethyl 4-iodo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。